benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused to a piperidine ring via a methanone bridge. The piperidine moiety is further substituted with a (1-methyl-1H-imidazol-2-yl)thio-methyl group. This structure integrates electron-deficient aromatic systems (thiadiazole) and sulfur-containing heterocycles (imidazole-thioether), which are common in pharmaceuticals targeting enzymes or receptors involved in inflammation, CNS disorders, or antimicrobial activity .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-21-9-6-18-17(21)24-11-12-4-7-22(8-5-12)16(23)13-2-3-14-15(10-13)20-25-19-14/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRHEQPQCMONFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 392.5 g/mol. It features a benzo[c][1,2,5]thiadiazole core, which is known for various biological activities, particularly in anticancer and antimicrobial applications. The piperidine moiety enhances its pharmacological profile by potentially improving bioavailability and receptor binding.
Biological Activity
Anticancer Activity
Recent studies have indicated that derivatives of benzo[c][1,2,5]thiadiazoles exhibit significant anticancer properties. Specifically, compounds with imidazole substitutions have shown promising results against various cancer cell lines. For instance:
- IC50 Values : Research has demonstrated that certain derivatives display IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-468 (breast cancer). For example, one study reported IC50 values ranging from 0.15 to 1.48 μM against several cell lines .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization. This disrupts the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells. For example, one derivative was found to inhibit porcine brain tubulin polymerization with an IC50 value of 4.64 μM .
Case Studies
- Compound Efficacy Against Tumor Cells
- Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Research Findings
| Study | Target | IC50 Value | Cell Line |
|---|---|---|---|
| Study 1 | Tubulin | 0.15 - 1.48 μM | A549, HeLa |
| Study 2 | VEGFR | 51.4 nM | HUVECs |
| Study 3 | Tubulin | 4.64 μM | Porcine Brain |
Comparison with Similar Compounds
Comparison with Similar Compounds
5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives ()
- Structure: Combines benzoimidazole, thiazole, and pyrrolidinone moieties.
- Synthesis : Synthesized via condensation of benzene-1,2-diamine with intermediates in HCl, followed by cyclization .
- The piperidine-methanone linker in the target may confer greater conformational flexibility compared to the rigid pyrrolidinone scaffold .
- Biological Relevance: Pyrrolidinone derivatives are explored for kinase inhibition, but the target’s thiadiazole-imidazole system could target different enzymes (e.g., monoacylglycerol lipase) .
Imidazole Derivatives with Benzothiophen Substituents ()
- Structure : Includes 3-chlorobenzothiophene and imidazole-5(4H)-one units.
- Synthesis : Involves hydrazine hydrate-mediated cyclization in benzene .
- Key Differences :
Piperidinyl Methanone Inhibitors ()
- Structure: Features a piperidin-1-yl methanone core linked to a triazole group (e.g., JJKK-048).
- Biological Activity: JJKK-048 is a potent monoacylglycerol lipase inhibitor with analgesic and hypothermic effects .
- Key Differences :
Comparative Data Table
Research Implications and Limitations
- Structural Advantages of Target Compound :
- Limitations: No direct biological data exists for the target compound in the provided evidence; comparisons rely on structural analogs. Synthesis protocols for the target are speculative, requiring validation via methods such as Ullmann coupling or Mitsunobu reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
